molecular formula C14H20IN3O2 B1408814 Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate CAS No. 1704065-58-6

Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B1408814
CAS No.: 1704065-58-6
M. Wt: 389.23 g/mol
InChI Key: DXUZSHQMPWBFFB-UHFFFAOYSA-N
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Description

“Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with potential applications in organic synthesis. It contains a piperazine ring, which is a common feature in many pharmaceuticals and agrochemicals due to its versatility and conformational flexibility .


Molecular Structure Analysis

The compound contains a piperazine ring, which is a saturated heterocyclic ring containing two nitrogen atoms. It also has an iodopyridinyl group attached to the piperazine ring, and a tert-butyl ester group attached to one of the nitrogen atoms in the piperazine ring .


Chemical Reactions Analysis

The presence of the iodine atom on the pyridine ring makes it susceptible to various coupling reactions. The piperazine ring can act as a bidentate ligand, forming complexes with metal ions .

Scientific Research Applications

Synthesis and Characterization

  • Tert-butyl piperazine derivatives, including variants similar to Tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate, have been synthesized and characterized through techniques like LCMS, NMR, IR, and XRD. These compounds have demonstrated potential in various fields due to their structural properties. For instance, a study focused on the synthesis and characterization of such derivatives, revealing their potential for various applications in scientific research (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Molecular Structure Analysis

  • The detailed molecular structure of compounds similar to this compound has been a subject of study. This includes analysis of bond lengths, angles, and crystallography, offering insights into the compound's potential applications in scientific research. One such study reported the crystal and molecular structure, providing valuable data for further research and application development (Mamat, Flemming, & Köckerling, 2012).

Biological Evaluation

  • Various tert-butyl piperazine derivatives have been evaluated for their biological activities, including antibacterial and anthelmintic activities. While the activities have ranged from moderate to poor, these studies highlight the potential biomedical applications of such compounds (Kulkarni et al., 2016).

Potential in Pharmacology

  • Derivatives of tert-butyl piperazine have been synthesized as intermediates for biologically active compounds. Their structural properties and ease of modification make them suitable for developing various pharmaceutical agents, indicating their significant potential in pharmacological research (Ya-hu, 2010).

Application in Corrosion Inhibition

  • A novel study focused on the anticorrosive properties of tert-butyl piperazine derivatives. These compounds exhibited significant inhibition efficiency, making them potential candidates for corrosion prevention applications in industrial settings (Praveen et al., 2021).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. Piperazine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, and antiparasitic activities .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to use personal protective equipment and follow standard laboratory safety protocols. Specific safety data for this compound is not available in the resources I have .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of other piperazine derivatives . It could also be used as a building block for the synthesis of more complex molecules .

Properties

IUPAC Name

tert-butyl 4-(4-iodopyridin-2-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20IN3O2/c1-14(2,3)20-13(19)18-8-6-17(7-9-18)12-10-11(15)4-5-16-12/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUZSHQMPWBFFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20IN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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